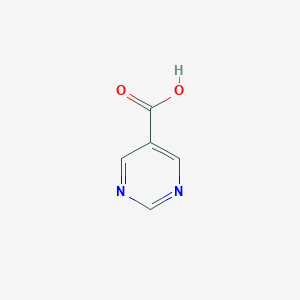

Pyrimidine-5-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

pyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O2/c8-5(9)4-1-6-3-7-2-4/h1-3H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIVUJUOJERNGQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90196663 | |

| Record name | Pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4595-61-3 | |

| Record name | 5-Pyrimidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4595-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrimidine-5-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004595613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrimidine-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.723 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Pyrimidinecarboxylic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9AW3LRY8R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Pyrimidine-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine-5-carboxylic acid (CAS No. 4595-61-3) is a heterocyclic organic compound featuring a pyrimidine (B1678525) ring substituted with a carboxylic acid group at the 5-position.[1][2] The pyrimidine scaffold is a cornerstone in medicinal chemistry and molecular biology, forming the core structure of nucleobases such as cytosine, thymine, and uracil.[3] The presence of both a basic pyrimidine ring and an acidic carboxylic acid group imparts amphoteric properties to the molecule, influencing its solubility, ionization state, and interaction with biological targets. This guide provides a detailed overview of the core physicochemical properties of this compound, offering quantitative data, experimental protocols, and a biochemical context relevant to researchers in drug discovery and development.

Physicochemical Data Summary

The following table summarizes key physicochemical properties of this compound. These parameters are critical for predicting the compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Data Type | Source(s) |

| Molecular Formula | C₅H₄N₂O₂ | --- | [1][2] |

| Molecular Weight | 124.10 g/mol | --- | [1] |

| Melting Point | 259-261 °C | Experimental | [1] |

| logP (Octanol/Water) | -0.3 | Computed | [1] |

| pKa | No experimental data found. Estimated to have an acidic pKa for the carboxylic acid and a basic pKa for the pyrimidine ring. | --- | |

| Boiling Point | No data available | --- | |

| Aqueous Solubility | No quantitative data found. Qualitatively described as soluble in polar solvents. | --- |

Core Physicochemical Properties and Experimental Determination

Melting Point

The melting point is a fundamental indicator of a compound's purity and the strength of its crystal lattice forces. This compound is a solid at room temperature.

Experimental Protocol: Capillary Melting Point Determination [4]

This method relies on observing the temperature range over which a small, powdered sample melts within a sealed capillary tube.

-

Sample Preparation: A small amount of dry this compound is finely powdered. The open end of a glass capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the powder into the sealed end, aiming for a sample height of 1-2 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer's bulb. This assembly is placed in a heating apparatus, such as a Thiele tube containing mineral oil or an automated melting point apparatus with a heated metal block.

-

Heating and Observation: The apparatus is heated slowly, typically at a rate of 1-2 °C per minute, especially when approaching the expected melting point. The sample is observed through a magnifying lens.

-

Data Recording: Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample has completely liquefied. The melting point is reported as the range T1-T2. A sharp melting range (0.5-1.0°C) is indicative of high purity.

Lipophilicity (logP)

The partition coefficient (P), typically expressed as its logarithm (logP), measures the differential solubility of a compound in a biphasic system of a nonpolar solvent (commonly n-octanol) and a polar solvent (water). It is a critical parameter for predicting a drug's membrane permeability and overall pharmacokinetic behavior. A negative logP value, such as the computed value of -0.3 for this compound, indicates higher affinity for the aqueous phase (hydrophilicity).[1]

Experimental Protocol: Shake-Flask Method for logP Determination

The shake-flask method is the traditional and most reliable technique for measuring logP.

-

Preparation of Phases: Equal volumes of n-octanol and water (or a suitable buffer like PBS, pH 7.4) are mixed and allowed to saturate for 24 hours to form a biphasic system.

-

Partitioning: A precisely weighed amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then combined with an equal volume of the other pre-saturated phase in a flask.

-

Equilibration: The flask is sealed and agitated (shaken) at a constant temperature until equilibrium is reached, which may take several hours. This ensures the compound has fully partitioned between the two layers.

-

Phase Separation: The mixture is allowed to stand until the two phases clearly separate. Centrifugation can be used to accelerate this process.

-

Quantification: The concentration of the compound in each phase is determined using an appropriate analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Acidity and Basicity (pKa)

The pKa value is the pH at which a compound exists in a 50:50 equilibrium between its protonated and deprotonated forms. For this compound, two primary pKa values are expected: an acidic pKa corresponding to the deprotonation of the carboxylic acid group (-COOH to -COO⁻) and a basic pKa for the protonation of one of the nitrogen atoms in the electron-deficient pyrimidine ring. The pKa of the parent pyrimidine is approximately 1.3.[5] The presence of the electron-withdrawing carboxylic acid group is expected to further decrease the basicity of the ring nitrogens.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a precise method for determining pKa values by monitoring pH changes during the addition of a titrant.

-

Sample Preparation: A solution of this compound is prepared in purified water or a co-solvent if solubility is low. The concentration is typically in the millimolar range. An inert electrolyte (e.g., KCl) is added to maintain constant ionic strength.

-

Titration Setup: The solution is placed in a temperature-controlled vessel equipped with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.

-

Titration Process: For determining the acidic pKa, a standardized strong base (e.g., 0.1 M NaOH) is added in small, precise increments. To determine the basic pKa, the sample is first acidified with a strong acid (e.g., 0.1 M HCl) and then titrated with the strong base. After each addition of titrant, the solution is allowed to equilibrate, and the pH is recorded.

-

Data Analysis: The pH is plotted against the volume of titrant added, generating a titration curve. The pKa value corresponds to the pH at the half-equivalence point (the point at which half of the acid or base has been neutralized). This inflection point can be precisely located by analyzing the first or second derivative of the titration curve.

Aqueous Solubility

Aqueous solubility is a crucial property that affects a drug's dissolution rate and bioavailability. While no specific quantitative data is available for this compound, its polar functional groups suggest some degree of water solubility.

Experimental Protocol: Equilibrium Shake-Flask Method for Solubility Determination [6]

This method determines the thermodynamic solubility of a compound.

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) in a sealed vial. This ensures that a saturated solution is formed.

-

Equilibration: The vial is agitated in a shaker bath at a constant temperature for an extended period (typically 24-48 hours) to ensure that equilibrium between the solid and dissolved compound is reached.

-

Phase Separation: The resulting suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged at high speed to remove all undissolved solid.

-

Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is measured using a validated analytical method like HPLC or UV-Vis spectroscopy against a standard curve. The resulting concentration is the equilibrium solubility of the compound under the specified conditions.

Biochemical Pathway Context

While this compound is not a central intermediate in primary metabolism, its structure is closely related to key molecules in the de novo pyrimidine synthesis pathway. This pathway builds pyrimidine nucleotides from simple precursors like bicarbonate, aspartate, and glutamine.[3][7] A critical intermediate in this pathway is Orotic acid (Uracil-6-carboxylic acid), which is structurally isomeric to this compound. Understanding this pathway provides a biochemical context for the synthesis of the fundamental pyrimidine ring system.

References

- 1. This compound | C5H4N2O2 | CID 78346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound AldrichCPR 4595-61-3 [sigmaaldrich.com]

- 3. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aqueous Solubility Assay | Bienta [bienta.net]

- 7. microbenotes.com [microbenotes.com]

An In-depth Technical Guide to Pyrimidine-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Pyrimidine-5-carboxylic acid, a key heterocyclic compound with significant applications in medicinal chemistry and drug development. This document details its chemical identifiers, physicochemical properties, synthesis protocols, and its role within relevant biological pathways.

Core Chemical Identifiers

This compound is a fundamental building block in the synthesis of a wide array of biologically active molecules.[1] Its unique structure allows for diverse chemical modifications, making it a versatile scaffold in drug design.[2]

| Identifier | Value | Source |

| CAS Number | 4595-61-3 | [3][4][5][6] |

| MDL Number | MFCD00856162 | [4] |

| Molecular Formula | C₅H₄N₂O₂ | [3][5] |

| Molecular Weight | 124.10 g/mol | [3][4] |

| IUPAC Name | This compound | [3] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its application in experimental settings and for predicting its behavior in biological systems.

| Property | Value | Source |

| Melting Point | 270-272 °C (decomposes) | |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in hot water and alkaline solutions. | |

| pKa | ~3.5 (estimated for the carboxylic acid group) | |

| LogP | -0.85 (estimated) | |

| SMILES | O=C(O)c1cncnc1 | [4] |

| InChI | InChI=1S/C5H4N2O2/c8-5(9)4-1-6-3-7-2-4/h1-3H,(H,8,9) | [3][4] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various methods. A common and effective laboratory-scale preparation involves the hydrolysis of its corresponding ethyl ester.

Experimental Protocol: Hydrolysis of Ethyl Pyrimidine-5-carboxylate

This protocol outlines the general procedure for the synthesis of this compound from ethyl pyrimidine-5-carboxylate.[5]

Materials:

-

Ethyl pyrimidine-5-carboxylate

-

4 M Sodium hydroxide (B78521) (NaOH) solution

-

4 M Hydrochloric acid (HCl) solution

-

Petroleum ether

-

Deionized water

-

Standard laboratory glassware (beaker, filtration apparatus, etc.)

-

Magnetic stirrer

Procedure:

-

In a suitable beaker, mix 19.50 mL (149 mmol) of ethyl pyrimidine-5-carboxylate with 40 mL of 4 M sodium hydroxide solution at room temperature.[5]

-

Stir the reaction mixture vigorously for approximately 0.1 hour.[5]

-

Carefully add 40 mL of 4 M hydrochloric acid solution to neutralize the mixture. A precipitate of this compound will form.[5]

-

Collect the precipitate by filtration using a Buchner funnel.

-

Wash the collected solid with petroleum ether to remove any unreacted starting material and organic impurities.[5]

-

Dry the purified product under vacuum to obtain this compound. A typical yield for this reaction is approximately 80%.[5]

Role in Biological Pathways and Drug Development

Pyrimidine (B1678525) derivatives are of immense interest in drug discovery due to their presence in the fundamental building blocks of nucleic acids (thymine, cytosine, and uracil) and their ability to interact with a wide range of biological targets.[7][8] The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in drugs with diverse therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents.[1][2][9]

The introduction of a carboxylic acid group at the 5-position of the pyrimidine ring provides a key functional handle for further chemical modifications, allowing for the synthesis of complex molecules with tailored pharmacological profiles. This functional group can participate in hydrogen bonding and other interactions within the active sites of enzymes and receptors, contributing to the potency and selectivity of the drug candidate.

De Novo Pyrimidine Biosynthesis Pathway

The synthesis of pyrimidine nucleotides in biological systems is a fundamental metabolic pathway. Understanding this pathway is critical for the development of drugs that target nucleotide metabolism, a common strategy in cancer chemotherapy. The diagram below illustrates the key steps in the de novo pyrimidine biosynthesis pathway, which ultimately leads to the formation of uridine (B1682114) monophosphate (UMP), a precursor for other pyrimidine nucleotides.

Figure 1: De Novo Pyrimidine Biosynthesis Pathway.

This diagram illustrates the enzymatic steps in the de novo synthesis of pyrimidine nucleotides, starting from simple precursors. The enzymes catalyzing these reactions are key targets for therapeutic intervention.

Conclusion

This compound is a compound of significant interest to the scientific and drug development communities. Its well-defined chemical properties, accessible synthesis routes, and its position as a key building block for pharmacologically active molecules underscore its importance. A thorough understanding of its chemistry and biological context, as outlined in this guide, is essential for leveraging its full potential in the development of novel therapeutics.

References

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound | C5H4N2O2 | CID 78346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound AldrichCPR 4595-61-3 [sigmaaldrich.com]

- 5. 5-Pyrimidinecarboxylic acid | 4595-61-3 [chemicalbook.com]

- 6. H61406.03 [thermofisher.com]

- 7. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

spectral data for Pyrimidine-5-carboxylic acid (NMR, IR, mass spectrometry)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its presence in various biologically active molecules. The pyrimidine (B1678525) scaffold is a fundamental component of nucleic acids and numerous therapeutic agents. Understanding the structural and spectroscopic properties of pyrimidine derivatives is crucial for the design and synthesis of novel drug candidates. This technical guide provides a comprehensive overview of the spectral data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of public domain spectral data for the unsubstituted parent compound, this guide incorporates data from closely related derivatives to provide a thorough analysis of the spectral characteristics of this class of molecules.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₄N₂O₂ | PubChem[1] |

| Molecular Weight | 124.10 g/mol | PubChem[1] |

| Exact Mass | 124.027277375 Da | PubChem[1] |

| CAS Number | 4595-61-3 | Sigma-Aldrich |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the predicted and reported NMR data for this compound and its derivatives.

¹H NMR Data

Table 1: ¹H NMR Spectral Data of this compound Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

| 2-Methyl-pyrimidine-5-carboxylic acid | DMSO-d₆ | 2.62 (s, 3H, CH₃), 8.85 (s, 1H, H-6), 13.5 (br s, 1H, COOH) |

| 2-Benzyl-4-methyl-pyrimidine-5-carboxylic acid | DMSO-d₆ | 2.52 (s, 3H, CH₃), 4.27 (s, 2H, CH₂), 6.99 (d, J=5.1 Hz, 1H, H-5), 7.22-7.39 (m, 5H, Ph), 8.52 (d, J=5.1 Hz, 1H, H-6) |

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon framework of a molecule. The carbonyl carbon of the carboxylic acid is a key diagnostic signal, typically appearing in the range of 160-185 ppm. The carbon atoms of the pyrimidine ring will have distinct chemical shifts based on their electronic environment.

Table 2: ¹³C NMR Spectral Data of this compound Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) |

| 2-Methyl-pyrimidine-5-carboxylic acid | DMSO-d₆ | 21.5 (CH₃), 108.5 (C-5), 151.3 (C-2), 160.9 (C-4), 164.6 (C-6), 172.8 (COOH) |

| Ethyl 2-benzyl-4-methylpyrimidine-5-carboxylate | DMSO-d₆ | 14.9 (OCH₂CH₃), 18.7 (CH₃), 61.3 (OCH₂CH₃), 106.9 (C-5), 153.4 (C-2), 156.4 (C-6), 164.3 (C-4), 165.8 (CO) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid group and the aromatic pyrimidine ring.

Expected Key IR Absorptions for this compound:

-

O-H stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹, often overlapping with C-H stretching bands. This broadening is due to hydrogen bonding.[2][3][4]

-

C=O stretch (Carboxylic Acid): A strong, sharp absorption band typically between 1760 and 1690 cm⁻¹.[2][3][4]

-

C-O stretch (Carboxylic Acid): A medium intensity band in the 1320-1210 cm⁻¹ region.[2][5]

-

C=N and C=C stretches (Pyrimidine Ring): Multiple bands in the 1600-1400 cm⁻¹ region.

-

C-H stretches (Aromatic): Weak to medium bands above 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight.

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Exact Mass | 124.027277375 Da | PubChem[1] |

| Molecular Ion (M⁺) | m/z 124 | Expected |

Expected Fragmentation Pattern:

The fragmentation of pyrimidine carboxylic acids is influenced by the position of the carboxylic acid group and other substituents on the ring. Common fragmentation pathways for carboxylic acids include the loss of •OH (M-17) and •COOH (M-45). For pyrimidine derivatives, fragmentation of the ring itself can also occur. A study on 4-pyrimidine carboxylic acids can provide insights into the potential fragmentation pathways.

Experimental Protocols

Detailed experimental protocols are essential for obtaining high-quality and reproducible spectral data. The following are generalized protocols based on common laboratory practices and information from related studies.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid this compound derivative.

-

Dissolve the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube. DMSO-d₆ is often a good choice for carboxylic acids as it can dissolve a wide range of compounds and the acidic proton is readily observed.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if required for chemical shift referencing (for most modern spectrometers, the residual solvent peak is used as a reference).

Data Acquisition (¹H and ¹³C NMR):

-

Instrument: A high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a suitable probe.

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans for a sufficiently concentrated sample.

-

Spectral Width: Approximately 15-20 ppm.

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

Spectral Width: Approximately 200-250 ppm.

-

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Parameters:

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Background: A background spectrum of the empty ATR crystal should be collected before running the sample.

-

Mass Spectrometry

Sample Preparation (Electron Ionization - EI):

-

Dissolve a small amount of the sample in a volatile solvent (e.g., methanol (B129727) or dichloromethane).

-

The sample can be introduced into the mass spectrometer via a direct insertion probe or, if sufficiently volatile, through a gas chromatograph (GC-MS).

Data Acquisition:

-

Instrument: A mass spectrometer with an EI source.

-

Parameters:

-

Ionization Energy: Typically 70 eV.

-

Mass Range: A suitable range to include the molecular ion and expected fragments (e.g., m/z 30-200).

-

Source Temperature: Optimized for the compound's volatility.

-

Logical Workflow for Spectral Analysis

The following diagram illustrates the general workflow for the spectral analysis of a compound like this compound.

Caption: A logical workflow for the spectral analysis of this compound.

Conclusion

This technical guide has summarized the available spectral data for this compound and its derivatives, providing a foundation for researchers in the field. While a complete public dataset for the parent compound is elusive, the analysis of closely related structures, combined with a general understanding of the spectroscopic behavior of carboxylic acids and pyrimidines, allows for a robust characterization. The detailed experimental protocols and logical workflow provide a practical framework for obtaining and interpreting high-quality spectral data for this important class of heterocyclic compounds. This information is critical for quality control, structural confirmation, and the advancement of drug discovery programs centered on the pyrimidine scaffold.

References

- 1. This compound | C5H4N2O2 | CID 78346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. echemi.com [echemi.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

solubility profile of Pyrimidine-5-carboxylic acid in various solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility profile of pyrimidine-5-carboxylic acid, a key heterocyclic compound with applications in pharmaceutical and agrochemical research. Due to the limited availability of direct quantitative solubility data for this compound in publicly accessible literature, this guide also presents data for the closely related isomer, pyrimidine-4-carboxylic acid, to provide valuable insights. Furthermore, a detailed, standardized experimental protocol for determining the equilibrium solubility of acidic compounds is provided to enable researchers to generate precise data. This guide also includes a visualization of a common synthetic route for pyrimidine (B1678525) carboxylic acid derivatives and an overview of the de novo pyrimidine biosynthesis pathway, which is interconnected with major cellular signaling cascades.

Introduction

This compound is a crucial intermediate in the synthesis of a variety of biologically active molecules. Its structural motif is found in numerous compounds with therapeutic potential. A thorough understanding of its solubility in different solvent systems is paramount for its application in drug discovery and development, including formulation, purification, and bioavailability assessment. This guide aims to consolidate the available information on the solubility of this compound and provide practical methodologies for its determination.

Solubility Profile

Quantitative solubility data for this compound is not widely reported. However, data for the isomeric pyrimidine-4-carboxylic acid provides a useful surrogate for estimating its solubility characteristics in common pharmaceutical solvents. It is important to note that the position of the carboxylic acid group can influence solubility, and therefore, the data for pyrimidine-4-carboxylic acid should be considered an approximation.

Table 1: Solubility of Pyrimidine-4-carboxylic Acid in Various Solvents

| Solvent | Solubility (mg/mL) | Temperature (°C) |

| Dimethyl Sulfoxide (DMSO) | ~ 20 | Not Specified |

| Ethanol | ~ 0.25 | Not Specified |

| Dimethylformamide (DMF) | ~ 2 | Not Specified |

| Phosphate-Buffered Saline (PBS, pH 7.2) | ~ 1 | Not Specified |

Data sourced from a product information sheet for Pyrimidine-4-Carboxylic Acid.[1]

A study on various other pyrimidine derivatives in methanol (B129727) also demonstrated that solubility generally increases with temperature.[2] For instance, the solubility of different derivatives was measured from 293.15 K to 313.15 K, showing a positive correlation.[2] While this study did not include this compound, the general trend is expected to be similar.

Experimental Protocol: Equilibrium Solubility Determination

The following is a detailed protocol for determining the equilibrium solubility of a solid organic acid, such as this compound, using the shake-flask method. This method is considered the gold standard for thermodynamic solubility measurement.[3]

3.1. Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, DMSO, PBS at various pH values)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

pH meter

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or a UV-Vis spectrophotometer)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. An excess of solid should be visible at the bottom of the vial to ensure a saturated solution is formed.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically in preliminary experiments.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle by gravity.

-

For a more complete separation, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method or UV-Vis spectrophotometry to determine the concentration of dissolved this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.

-

-

Data Analysis:

-

Calculate the solubility in mg/mL or mol/L.

-

Perform the experiment in triplicate for each solvent and report the average solubility and standard deviation.

-

Synthesis and Signaling Pathways

While this compound itself is not a direct signaling molecule, its synthesis and the broader pyrimidine metabolic pathway are intricately linked with cellular signaling networks, particularly in the context of cell proliferation and cancer.

General Synthesis Workflow

A common method for the synthesis of this compound esters involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine. The following diagram illustrates a generalized workflow.

References

The Pyrimidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine (B1678525) nucleus, a fundamental heterocyclic organic compound, is a privileged scaffold in medicinal chemistry, forming the structural backbone of a vast array of biologically active molecules. Its presence in the nucleobases of DNA and RNA—cytosine, thymine, and uracil—underscores its intrinsic biological relevance.[1][2] This has spurred extensive research into pyrimidine derivatives, leading to the development of numerous clinically successful drugs with a broad spectrum of therapeutic applications, including anticancer, antiviral, antimicrobial, and anti-inflammatory agents.[3][4] This technical guide provides a comprehensive overview of the pivotal role of the pyrimidine scaffold in drug discovery and development, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

The Privileged Nature of the Pyrimidine Scaffold

The pyrimidine ring's unique physicochemical properties make it an ideal framework for drug design. Its two nitrogen atoms at positions 1 and 3 can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets.[3] The aromatic nature of the ring allows for π-stacking interactions, further enhancing binding affinity. Moreover, the pyrimidine core is synthetically versatile, allowing for substitutions at multiple positions to fine-tune the steric, electronic, and pharmacokinetic properties of the molecule.[3] This adaptability has enabled the development of pyrimidine derivatives that can selectively target a wide range of enzymes and receptors.

Therapeutic Applications and Biological Activities

The therapeutic landscape of pyrimidine-based drugs is remarkably diverse, a testament to the scaffold's versatility.

Anticancer Activity

A significant number of anticancer agents are built upon the pyrimidine scaffold, primarily due to their ability to inhibit key enzymes involved in cancer cell proliferation and survival, such as protein kinases.[5]

Kinase Inhibition: Many pyrimidine derivatives are potent ATP-competitive inhibitors of protein kinases, which are often dysregulated in cancer. By mimicking the adenine (B156593) core of ATP, the pyrimidine ring can effectively bind to the ATP-binding pocket of kinases, blocking their catalytic activity.[5] Prominent examples include inhibitors of Epidermal Growth Factor Receptor (EGFR) and Aurora kinases.

Data Presentation: Quantitative Insights into Biological Activity

The potency of pyrimidine derivatives is typically quantified through in vitro assays that measure their ability to inhibit specific enzymes or cellular processes. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are common metrics used to express the potency of these compounds.

Table 1: Anticancer Activity of Representative Pyrimidine Derivatives

| Compound Class | Target | Cancer Cell Line | IC50 (nM) | Ki (nM) | Reference |

| EGFR Inhibitors | |||||

| 2,4-Diaminopyrimidine (B92962) Derivative | EGFR | HCT-116 | 20 | 10.2 | [6] |

| Pyrido[3,4-d]pyrimidine Derivative | EGFR L858R/T790M/C797S | - | 7.2 | - | [7] |

| Pyrrolo[2,3-d]pyrimidine Derivative | EGFR | - | 3.63 | - | [7] |

| Aurora Kinase Inhibitors | |||||

| Pyrimidine-based Derivative | Aurora A | - | <100 | - | [3] |

| CDK Inhibitors | |||||

| 2,4-Diaminopyrimidine Derivative | CDK9 | HCT-116 | 61 | 11.4 | [6] |

| BTK Inhibitors | |||||

| Pyrazolo[3,4-d]pyrimidine Derivative | BTK | - | 7.95 | - | [8] |

Table 2: Pharmacokinetic Properties of Selected Pyrimidine-Based Drugs

| Drug | Target | Cmax (ng/mL) | t1/2 (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |

| 5-Fluorouracil | Thymidylate Synthase | 1205 | 0.32 | 567 | - | [9] |

| Capecitabine | Thymidylate Synthase (Prodrug) | - | - | - | - | [10] |

| Gemcitabine | DNA Polymerase | - | - | - | - | [10] |

| Pyrimidine Derivative (Compound 24) | M. tuberculosis | 592 | 26.2 | - | 40.7 | [11] |

| Pyrimidine Derivative (Compound 48) | HIV Reverse Transcriptase | - | - | - | 31.8 | [11] |

Signaling Pathways Modulated by Pyrimidine Derivatives

The therapeutic effects of many pyrimidine-based drugs stem from their ability to modulate specific signaling pathways that are aberrantly activated in disease.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation.[12] Overexpression or activating mutations of EGFR are common in various cancers. Pyrimidine-based EGFR inhibitors act by blocking the kinase activity of the receptor, thereby inhibiting downstream signaling.[12]

Aurora Kinase Signaling Pathway

Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is frequently observed in cancer, leading to chromosomal instability. Pyrimidine-based inhibitors of Aurora kinases can induce cell cycle arrest and apoptosis in cancer cells.

References

- 1. researchhub.com [researchhub.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Design, synthesis, molecular modeling and evaluation of 2,4-diaminopyrimidine analogues as promising colorectal cancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. Physiologically based pharmacokinetic modelling of the three-step metabolism of pyrimidine using 13C-uracil as an in vivo probe - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 12. benchchem.com [benchchem.com]

The Biological Importance of Substituted Pyrimidine-5-Carboxylic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted pyrimidine-5-carboxylic acids represent a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of their significance, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Anticancer Activity

Substituted pyrimidine-5-carboxylic acids and their derivatives have emerged as potent anticancer agents, primarily through the inhibition of key enzymes involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and other kinases.[1][2]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various substituted pyrimidine (B1678525) derivatives against a range of cancer cell lines.

| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Furo[2,3-d]pyrimidine-5-carboxylic acid derivative | 3f | T-47D (Breast Cancer) | 0.121 ± 0.004 | [3] |

| Furo[2,3-d]pyrimidine (B11772683) derivative | 10b | HS 578T (Breast Cancer) | 1.51 | [4] |

| Indazol-pyrimidine derivative | 4f | MCF-7 (Breast Cancer) | 1.629 | [5] |

| Indazol-pyrimidine derivative | 4i | MCF-7 (Breast Cancer) | 1.841 | [5] |

| Indazol-pyrimidine derivative | 4a | A549 (Lung Cancer) | 3.304 | [5] |

| Indazol-pyrimidine derivative | 4i | A549 (Lung Cancer) | 2.305 | [5] |

| Anilino-furo[2,3-d]pyrimidine derivative | 7h | A549 (Lung Cancer) | 0.5 | [1] |

| Anilino-furo[2,3-d]pyrimidine derivative | 10 | A549 (Lung Cancer) | 21.4 | [1] |

| Thiazolo[4,5-d]pyrimidine derivative | 3b | A375 (Melanoma) | Not specified | [6] |

| Thiazolo[4,5-d]pyrimidine derivative | 3b | C32 (Melanoma) | Not specified | [6] |

| Thiazolo[4,5-d]pyrimidine derivative | 3b | DU145 (Prostate Cancer) | Not specified | [6] |

| Thiazolo[4,5-d]pyrimidine derivative | 3b | MCF-7/WT (Breast Cancer) | Not specified | [6] |

Anti-inflammatory Activity

A significant area of investigation for substituted pyrimidine-5-carboxylic acids is their potential as anti-inflammatory agents. Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a key mediator of inflammation and pain.

Quantitative Data: In Vitro Anti-inflammatory Activity

The table below presents the IC50 values of pyrimidine derivatives against COX enzymes.

| Compound Class | Target Enzyme | IC50 (µM) | Reference |

| Pyrimidine-5-carboxamide derivative | SIK1/2 | Favorable activity | [7] |

| Pyrimidine derivative | COX-2 | Comparable to meloxicam | [8] |

Antimicrobial Activity

Substituted this compound derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens. The mechanism of action for their antimicrobial effects can vary, including the inhibition of essential microbial enzymes.

Quantitative Data: In Vitro Antimicrobial Activity

The following table summarizes the minimum inhibitory concentration (MIC) values of pyrimidine derivatives against various microbial strains.

| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |

| Usnic acid derivative | Staphylococcus aureus | 1.02–50.93 x 10⁻² mmol/mL | [9] |

| Usnic acid derivative | Trichoderma viride | 0.35–7.53 x 10⁻² mmol/mL | [9] |

| 4-(4-(Benzylamino)butoxy)-9H-carbazole | S. aureus ATCC 29213 | 30 | [10] |

| 4-(4-(Benzylamino)butoxy)-9H-carbazole | S. pyogenes ATCC 19615 | 40 | [10] |

| 4-(4-(Benzylamino)butoxy)-9H-carbazole | S. epidermidis ATCC 12228 | 50 | [10] |

| Benzoylaminocarbothioyl pyrrolidines | Gram-negative and Gram-positive bacteria | 100 - 400 | [11] |

| Benzoylaminocarbothioyl pyrrolidines | Candida species | 25 - 100 | [11] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of substituted pyrimidine-5-carboxylic acids.

General Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters

This protocol describes a general method for synthesizing 2-substituted pyrimidine-5-carboxylic esters via the condensation of an amidinium salt with the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol.[12][13][14][15]

Materials:

-

Amidinium salt (e.g., acetamidinium (B1228376) chloride)

-

Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

Procedure:

-

To a solution of the amidinium salt (1.0 eq) in anhydrous DMF, add sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate (1.1 eq).

-

Heat the reaction mixture at 100 °C for 1 hour under a nitrogen atmosphere.

-

Cool the reaction to room temperature and add water. If a precipitate forms, collect it by filtration, wash with water, and dry under vacuum.

-

If no precipitate forms, extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure 2-substituted pyrimidine-5-carboxylic ester.[15]

In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[16]

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

-

96-well plates

-

Test compound (substituted this compound derivative)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Remove the existing medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

In Vitro EGFR Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of the EGFR tyrosine kinase.[17][18][19][20][21]

Materials:

-

Recombinant human EGFR kinase

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP

-

Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA)

-

Test compound

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

Procedure:

-

Prepare serial dilutions of the test compound in the kinase assay buffer.

-

In a 96-well plate, add the test compound, recombinant EGFR kinase, and the peptide substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent like the ADP-Glo™ system, which measures luminescence.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

In Vitro COX-2 Inhibition Assay (Fluorometric)

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.[8][22][23][24][25]

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

COX assay buffer

-

Fluorometric probe (e.g., ADHP)

-

Test compound

-

Celecoxib (positive control)

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the COX-2 enzyme, the fluorometric probe, and the test compound or vehicle control.

-

Initiate the reaction by adding arachidonic acid.

-

Immediately measure the fluorescence in a kinetic mode at an excitation of ~535 nm and an emission of ~587 nm.

-

The rate of increase in fluorescence is proportional to COX-2 activity.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The biological effects of substituted pyrimidine-5-carboxylic acids are often mediated through their interaction with specific signaling pathways. The following diagrams, generated using Graphviz, illustrate key pathways and a typical experimental workflow for the development of these compounds.

EGFR Signaling Pathway Inhibition

This diagram illustrates the simplified EGFR signaling cascade and the point of inhibition by substituted this compound derivatives. These compounds typically act as ATP-competitive inhibitors, preventing the autophosphorylation of the receptor and blocking downstream signaling.[23][24][26]

References

- 1. Discovery of anilino-furo[2,3-d]pyrimidine derivatives as dual inhibitors of EGFR/HER2 tyrosine kinase and their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Furo[2,3-d]pyrimidine Derivatives as EGFR Inhibitors With Potential Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies [mdpi.com]

- 6. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]

- 7. Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cyclooxygenase 2 (COX2) Inhibitor Screening Kit (Fluorometric) (ab211097) is not available | Abcam [abcam.com]

- 9. Design, synthesis and antimicrobial activity of usnic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 16. benchchem.com [benchchem.com]

- 17. promega.com [promega.com]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. bpsbioscience.com [bpsbioscience.com]

- 20. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. cdn.caymanchem.com [cdn.caymanchem.com]

- 24. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. bpsbioscience.com [bpsbioscience.com]

- 26. researchgate.net [researchgate.net]

Theoretical Exploration of Pyrimidine-5-carboxylic Acid's Electronic Structure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrimidine-5-carboxylic acid is a pivotal scaffold in medicinal chemistry and drug design. A profound understanding of its electronic structure is fundamental to predicting its reactivity, intermolecular interactions, and potential biological activity. This technical guide provides a comprehensive overview of the theoretical methodologies employed to elucidate the electronic characteristics of this compound. It details the computational protocols, summarizes key electronic parameters, and visualizes the workflow and conceptual relationships inherent in such theoretical studies. This document is intended to serve as a valuable resource for researchers engaged in the computational analysis and design of pyrimidine-based therapeutic agents.

Introduction

Pyrimidine (B1678525), a heterocyclic aromatic organic compound, is a cornerstone of nucleic acids and numerous pharmacologically active molecules. The introduction of a carboxylic acid group at the 5-position significantly modulates the electronic properties of the pyrimidine ring, influencing its hydrogen bonding capabilities, acidity, and overall reactivity. Theoretical and computational chemistry provide powerful tools to investigate these properties at the molecular level, offering insights that are often challenging to obtain through experimental methods alone. This guide delves into the application of Density Functional Theory (DFT) for the comprehensive analysis of the electronic structure of this compound.

Theoretical Methodology: A Standard Protocol

The computational investigation of the electronic structure of this compound typically follows a standardized protocol designed to yield accurate and reproducible results. This workflow is initiated with the optimization of the molecule's geometry and proceeds through the calculation of various electronic properties.

Geometry Optimization

The first crucial step is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. A widely used and reliable method for this purpose is Density Functional Theory (DFT), often employing the B3LYP functional in conjunction with a suitable basis set, such as 6-311++G(d,p). The inclusion of diffuse functions (++) is important for accurately describing the lone pairs of electrons and the anionic character of the carboxylate group, while polarization functions (d,p) account for the non-spherical nature of electron distribution in chemical bonds.

Frequency Calculations

Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations serve two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.

Calculation of Electronic Properties

Once a stable geometry is confirmed, a range of electronic properties are calculated to characterize the molecule's electronic structure. These include:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of paramount importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

-

Mulliken Atomic Charges: This analysis partitions the total electron density of the molecule among its constituent atoms, providing insights into the distribution of charge and identifying electrophilic and nucleophilic sites.

-

Molecular Electrostatic Potential (MEP): The MEP is a three-dimensional map of the electrostatic potential on the electron density surface of the molecule. It provides a visual representation of the charge distribution and is invaluable for predicting sites of non-covalent interactions, such as hydrogen bonding. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic delocalization within the molecule. It examines charge transfer interactions between filled donor and empty acceptor orbitals, quantifying their energetic significance.

A generalized workflow for these theoretical calculations is depicted in the diagram below.

Key Electronic Structure Parameters

The following tables summarize the types of quantitative data obtained from theoretical studies on this compound and its parent pyrimidine ring for comparative purposes. The values for this compound are representative and intended to illustrate the expected outcomes of the described computational protocol.

Table 1: Frontier Molecular Orbital Energies and Related Properties

| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Ionization Potential (eV) | Electron Affinity (eV) |

| Pyrimidine[1] | -7.21 | -0.32 | 6.89 | 7.21 | 0.32 |

| This compound | -7.85 | -1.54 | 6.31 | 7.85 | 1.54 |

Table 2: Calculated Geometrical Parameters (Bond Lengths and Angles)

| Parameter | Pyrimidine (Representative) | This compound (Representative) |

| Bond Lengths (Å) | ||

| N1-C2 | 1.34 | 1.34 |

| C2-N3 | 1.34 | 1.34 |

| N3-C4 | 1.33 | 1.33 |

| C4-C5 | 1.40 | 1.41 |

| C5-C6 | 1.39 | 1.40 |

| C6-N1 | 1.33 | 1.33 |

| C5-C(O) | - | 1.49 |

| C(O)-OH | - | 1.36 |

| C(O)=O | - | 1.21 |

| Bond Angles (degrees) | ||

| C6-N1-C2 | 116.8 | 116.7 |

| N1-C2-N3 | 128.4 | 128.5 |

| C2-N3-C4 | 116.8 | 116.7 |

| N3-C4-C5 | 121.5 | 120.8 |

| C4-C5-C6 | 115.0 | 116.2 |

| C5-C6-N1 | 121.5 | 121.1 |

| C4-C5-C(O) | - | 121.5 |

| C6-C5-C(O) | - | 122.3 |

Table 3: Mulliken Atomic Charges (Representative Values)

| Atom | Pyrimidine (Representative) | This compound (Representative) |

| N1 | -0.15 | -0.18 |

| C2 | 0.12 | 0.15 |

| N3 | -0.15 | -0.19 |

| C4 | 0.05 | 0.08 |

| C5 | -0.02 | 0.10 |

| C6 | 0.05 | 0.07 |

| C (carboxyl) | - | 0.45 |

| O (carbonyl) | - | -0.38 |

| O (hydroxyl) | - | -0.42 |

| H (hydroxyl) | - | 0.25 |

Visualization of Electronic Properties

The relationship between different calculated electronic properties provides a holistic understanding of the molecule's behavior. The following diagram illustrates how these properties are interconnected and contribute to the overall electronic characterization.

Conclusion

Theoretical studies, particularly those employing Density Functional Theory, provide a robust framework for the in-depth analysis of the electronic structure of this compound. By systematically calculating and analyzing properties such as frontier molecular orbitals, atomic charges, and the molecular electrostatic potential, researchers can gain critical insights into the molecule's reactivity, stability, and potential for intermolecular interactions. This knowledge is invaluable for the rational design of novel drug candidates and for understanding the fundamental chemical biology of pyrimidine derivatives. The methodologies and data presented in this guide offer a foundational understanding for scientists and researchers in the field of drug development.

References

Initial Toxicity Screening of Novel Pyrimidine Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine (B1678525) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. However, the early-stage assessment of the toxicological profile of novel pyrimidine-based compounds is paramount to de-risk drug development pipelines and ensure patient safety. This technical guide provides a comprehensive overview of the essential in vitro assays for the initial toxicity screening of new pyrimidine derivatives. It details experimental protocols for evaluating cytotoxicity, genotoxicity, hepatotoxicity, and cardiotoxicity. Furthermore, this guide outlines data presentation strategies and visual workflows to facilitate a robust and efficient preliminary safety assessment.

Introduction: The Double-Edged Sword of Pyrimidine Analogs

Pyrimidine and its derivatives are fundamental to various biological processes, serving as building blocks for nucleic acids (cytosine, thymine, and uracil) and playing roles in metabolism and biosynthesis.[1][2] This biological significance has made pyrimidine analogs attractive candidates in drug discovery, particularly in oncology, where they can act as antimetabolites to disrupt DNA and RNA synthesis in rapidly proliferating cancer cells.[3][4]

However, the very mechanism that imparts therapeutic efficacy to many pyrimidine compounds—interference with fundamental cellular processes—can also be the source of their toxicity.[5] Off-target effects can lead to a range of adverse outcomes, including cytotoxicity in healthy tissues, genetic damage, and organ-specific toxicities. Therefore, a rigorous and early assessment of the toxicological profile of novel pyrimidine compounds is not just a regulatory requirement but a critical step in identifying viable drug candidates and minimizing late-stage failures in the drug development process.[6]

This guide focuses on the initial, in vitro phase of toxicity screening, which offers a high-throughput and cost-effective means to flag potential liabilities before advancing to more complex and resource-intensive in vivo studies. We will delve into the core assays for assessing cytotoxicity, genotoxicity, hepatotoxicity, and cardiotoxicity, providing detailed protocols and data interpretation guidelines.

The Initial Toxicity Screening Workflow

A systematic approach to initial toxicity screening is essential for generating reliable and comparable data. The following workflow outlines a typical sequence of in vitro assays for novel pyrimidine compounds.

Cytotoxicity Assays: The First Line of Assessment

Cytotoxicity assays are fundamental to initial toxicity screening, providing a measure of a compound's ability to cause cell death. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of a compound that inhibits a biological process (such as cell proliferation) by 50%.[7]

The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.[8] It is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form purple formazan (B1609692) crystals.[9] The amount of formazan produced is proportional to the number of viable cells.

3.1.1. Experimental Protocol: MTT Assay

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[10]

-

Compound Treatment: Prepare serial dilutions of the pyrimidine compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for 24, 48, or 72 hours.[8]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11]

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[12]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a solution of SDS in HCl, to each well to dissolve the formazan crystals.[10][12]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used.[11]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software package.

Data Presentation: Cytotoxicity

The results of cytotoxicity assays should be summarized in a clear and concise table, allowing for easy comparison of the potencies of different compounds.

| Compound ID | Cell Line | Incubation Time (h) | IC50 (µM) |

| PYR-001 | A549 (Lung) | 48 | 15.2 ± 1.8 |

| PYR-001 | MCF-7 (Breast) | 48 | 25.7 ± 2.3 |

| PYR-002 | A549 (Lung) | 48 | 8.9 ± 0.9 |

| PYR-002 | MCF-7 (Breast) | 48 | 12.1 ± 1.5 |

| Doxorubicin (Control) | A549 (Lung) | 48 | 0.8 ± 0.1 |

| Doxorubicin (Control) | MCF-7 (Breast) | 48 | 1.2 ± 0.2 |

Genotoxicity Assays: Assessing DNA Damage Potential

Genotoxicity testing is a critical component of preclinical safety assessment, as it identifies compounds that can cause damage to genetic material.[6] For novel pyrimidine compounds, which may be designed to interact with DNA or its precursors, assessing genotoxicity is of utmost importance.

The Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[13] It utilizes strains of Salmonella typhimurium and Escherichia coli with mutations in the genes required for histidine or tryptophan synthesis, respectively.[14] The assay determines if a test compound can cause a reverse mutation, allowing the bacteria to grow on a medium lacking the specific amino acid.[14][15] The test is conducted in the presence and absence of a metabolic activation system (S9 mix) to mimic mammalian metabolism.[16]

4.1.1. Experimental Protocol: Ames Test (OECD 471)

-

Strain Selection: Use a minimum of five strains, including S. typhimurium TA98, TA100, TA1535, and TA1537, and E. coli WP2 uvrA or S. typhimurium TA102.[16]

-

Dose Range Finding: Conduct a preliminary assay to determine the appropriate concentration range of the test compound. The concentrations should not be overtly cytotoxic to the bacterial strains.

-

Main Experiment (Plate Incorporation Method):

-

To 2 mL of molten top agar (B569324) at 45°C, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound solution, and 0.5 mL of S9 mix or buffer.

-

Vortex briefly and pour the mixture onto minimal glucose agar plates.

-

Incubate the plates at 37°C for 48-72 hours.

-

-

Colony Counting: Count the number of revertant colonies on each plate.

-

Data Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies and/or a reproducible increase of at least two-fold over the solvent control.

The Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[17] Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.[18] The alkaline version of the assay is used to detect single-strand breaks.[19]

4.2.1. Experimental Protocol: Alkaline Comet Assay

-

Cell Treatment: Treat cells in suspension or as a monolayer with various concentrations of the pyrimidine compound for a defined period. Include a negative control and a positive control (e.g., hydrogen peroxide).

-

Cell Embedding: Mix approximately 1 x 10^5 cells with low melting point agarose and pipette onto a pre-coated microscope slide. Allow the agarose to solidify.[5]

-

Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) for at least one hour at 4°C to remove cell membranes and cytoplasm, leaving the nuclear DNA.[19]

-

Alkaline Unwinding: Place the slides in an electrophoresis tank filled with cold alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to allow the DNA to unwind.[20]

-

Electrophoresis: Apply a voltage of approximately 1 V/cm for 20-30 minutes.[19]

-

Neutralization and Staining: Neutralize the slides with a Tris buffer and stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium (B1194527) bromide).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. Analyze at least 50-100 comets per sample using image analysis software to quantify the percentage of DNA in the tail.

Data Presentation: Genotoxicity

| Assay | Compound ID | Concentration (µM) | Result |

| Ames Test | PYR-001 | 1 - 1000 | Negative |

| Ames Test | PYR-002 | 1 - 1000 | Positive (TA98, with S9) |

| Comet Assay | PYR-001 | 1 - 100 | No significant increase in tail DNA |

| Comet Assay | PYR-002 | 1 - 100 | Dose-dependent increase in tail DNA |

Hepatotoxicity and Cardiotoxicity: Assessing Organ-Specific Risks

Early assessment of potential liver and heart toxicity is crucial, as these are common reasons for drug attrition.[21][22]

In Vitro Hepatotoxicity Assays

The liver is a primary site of drug metabolism, making it susceptible to toxicity. In vitro models using primary human hepatocytes or liver-derived cell lines (e.g., HepG2) are valuable for early screening.[21][23]

5.1.1. Experimental Protocol: LDH Release Assay

The lactate (B86563) dehydrogenase (LDH) release assay is a common method to assess plasma membrane damage, a marker of cytotoxicity.

-

Cell Culture and Treatment: Culture HepG2 cells in 96-well plates and treat with the pyrimidine compounds as described for the MTT assay.

-

Sample Collection: After the incubation period, collect the cell culture supernatant.

-

LDH Assay: Perform the LDH assay on the supernatant according to the manufacturer's instructions. This typically involves the conversion of a tetrazolium salt to a colored formazan product.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength.

-

Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to release maximum LDH).

In Vitro Cardiotoxicity Assays

Drug-induced cardiotoxicity is a major safety concern.[24] The assessment of a compound's effect on the human Ether-à-go-go-Related Gene (hERG) potassium channel is a key in vitro assay, as inhibition of this channel can lead to QT interval prolongation and potentially fatal arrhythmias.[24]

5.2.1. Experimental Protocol: hERG Patch-Clamp Assay

This electrophysiological technique directly measures the effect of a compound on the hERG channel currents in cells engineered to express the channel.

-

Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293 cells).

-

Patch-Clamp Recording: Perform whole-cell patch-clamp recordings to measure the hERG current in response to a specific voltage protocol.

-

Compound Application: Apply the pyrimidine compound at various concentrations to the cells and record the changes in the hERG current.

-

Data Analysis: Determine the concentration-response relationship and calculate the IC50 for hERG channel inhibition.

Data Presentation: Organ-Specific Toxicity

| Assay | Compound ID | Endpoint | Result (e.g., IC50 in µM) |

| LDH Release (HepG2) | PYR-001 | Membrane Integrity | > 100 |

| LDH Release (HepG2) | PYR-002 | Membrane Integrity | 45.3 ± 5.1 |

| hERG Patch-Clamp | PYR-001 | hERG Inhibition | > 50 |

| hERG Patch-Clamp | PYR-002 | hERG Inhibition | 12.8 ± 1.3 |

Mechanisms of Pyrimidine Analog Toxicity

Understanding the potential mechanisms of toxicity can aid in the interpretation of screening data and guide the design of safer compounds. For pyrimidine analogs, several key pathways can be affected.

References

- 1. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 3. Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Toxicological screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. clyte.tech [clyte.tech]

- 8. benchchem.com [benchchem.com]

- 9. real-research.com [real-research.com]

- 10. MTT (Assay protocol [protocols.io]

- 11. merckmillipore.com [merckmillipore.com]

- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 13. youtube.com [youtube.com]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 16. nib.si [nib.si]

- 17. Alkaline Comet Assay using the monocytic cell line THP-1 [protocols.io]

- 18. Evaluation of the Major Steps in the Conventional Protocol for the Alkaline Comet Assay [mdpi.com]